(4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine (4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16407268
InChI: InChI=1S/C13H15F2N3.ClH/c14-6-8-18-13(5-7-17-18)10-16-9-11-1-3-12(15)4-2-11;/h1-5,7,16H,6,8-10H2;1H
SMILES:
Molecular Formula: C13H16ClF2N3
Molecular Weight: 287.73 g/mol

(4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine

CAS No.:

Cat. No.: VC16407268

Molecular Formula: C13H16ClF2N3

Molecular Weight: 287.73 g/mol

* For research use only. Not for human or veterinary use.

(4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine -

Specification

Molecular Formula C13H16ClF2N3
Molecular Weight 287.73 g/mol
IUPAC Name N-[[2-(2-fluoroethyl)pyrazol-3-yl]methyl]-1-(4-fluorophenyl)methanamine;hydrochloride
Standard InChI InChI=1S/C13H15F2N3.ClH/c14-6-8-18-13(5-7-17-18)10-16-9-11-1-3-12(15)4-2-11;/h1-5,7,16H,6,8-10H2;1H
Standard InChI Key HWAPOXLWZURNNA-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CNCC2=CC=NN2CCF)F.Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The systematic IUPAC name for the compound is 1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine, reflecting its pyrazole ring substituted at the 1-position with a 2-fluoroethyl group and at the 3-position with a (4-fluorobenzyl)amine moiety. The molecular formula is C₁₃H₁₅F₂N₃, with a molecular weight of 251.27 g/mol. Key structural features include:

  • A pyrazole ring (five-membered aromatic heterocycle with two adjacent nitrogen atoms).

  • Fluorine atoms at the 4-position of the benzyl group and the 2-position of the ethyl chain.

  • A methyl group at the 4-position of the pyrazole ring.

The presence of fluorine enhances electronegativity and influences intermolecular interactions, such as hydrogen bonding and dipole-dipole forces, which are critical for target binding .

Table 1: Molecular Properties of (4-Fluorobenzyl){[1-(2-Fluoroethyl)-1H-Pyrazol-5-yl]Methyl}Amine

PropertyValue
Molecular FormulaC₁₃H₁₅F₂N₃
Molecular Weight251.27 g/mol
IUPAC Name1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine
SMILESCC1=CN(N=C1NCC2=CC=C(C=C2)F)CCF
InChI KeyCWIJIUNBMSNSOA-UHFFFAOYSA-N

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves multi-step reactions to assemble the pyrazole core and introduce fluorinated substituents. A common route includes:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with diketones or β-keto esters.

  • Fluoroalkylation: Introduction of the 2-fluoroethyl group via nucleophilic substitution or radical fluorination.

  • Benzylamine Coupling: Reaction of the pyrazole intermediate with 4-fluorobenzylamine under reductive amination conditions.

Table 2: Representative Reactions of (4-Fluorobenzyl){[1-(2-Fluoroethyl)-1H-Pyrazol-5-yl]Methyl}Amine

Reaction TypeReagentsConditions
OxidationPotassium permanganateAcidic aqueous medium
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionSodium azideDimethylformamide, 80°C

Physicochemical Properties

The compound’s fluorination confers distinct properties:

  • Lipophilicity: LogP ≈ 2.1 (predicted), facilitating membrane permeability.

  • Metabolic Stability: Resistance to cytochrome P450 oxidation due to fluorine’s electron-withdrawing effects.

  • Solubility: Limited aqueous solubility (≤1 mg/mL in water), necessitating formulation with co-solvents.

Biological Activities and Mechanistic Insights

Mechanism of Action Hypotheses

  • Enzyme Inhibition: Fluorine atoms could stabilize transition-state analogs in enzyme active sites.

  • Receptor Modulation: The pyrazole nitrogen atoms may coordinate with metal ions in metalloenzymes or GPCRs.

Comparative Analysis with Related Compounds

Structural Analogues

  • VC15767110: A furan-containing pyrazole derivative with reduced lipophilicity (LogP ≈ 1.8) but comparable bioactivity.

  • N-{[5-(4-Fluorophenyl)-1H-Pyrazol-4-Yl]Methyl}-N-Methylethane-1,2-Diamine: Lacks the fluoroethyl group, resulting in lower metabolic stability .

Table 3: Comparison of Key Parameters Across Pyrazole Derivatives

CompoundMolecular WeightLogPPrimary Activity
Target Compound251.272.1Kinase Inhibition
VC15767110223.251.8Antimicrobial
N-{[5-(4-Fluorophenyl)...} (CID 86304614)248.301.9Receptor Modulation

Future Research Directions

  • Target Identification: Proteomic studies to map binding partners using affinity chromatography or click chemistry probes.

  • SAR Optimization: Systematic variation of substituents (e.g., replacing fluorine with chlorine) to enhance potency.

  • In Vivo Efficacy: Preclinical testing in disease models to assess pharmacokinetics and toxicity.

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